Acid Violet 5

Description

BenchChem offers high-quality Acid Violet 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Violet 5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

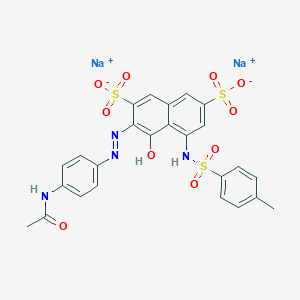

disodium;3-[(4-acetamidophenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O10S3.2Na/c1-14-3-9-19(10-4-14)40(32,33)29-21-13-20(41(34,35)36)11-16-12-22(42(37,38)39)24(25(31)23(16)21)28-27-18-7-5-17(6-8-18)26-15(2)30;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEGITQOJDSUSE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4Na2O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10130-48-0 |

Source

|

| Record name | C.I. Acid Violet 5, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Acid Violet 5: Comprehensive Chemical Characterization and Molecular Weight Analysis in Analytical Workflows

Executive Summary

In the landscape of analytical chemistry and pharmaceutical development, polysulfonated azo dyes occupy a unique niche. While traditionally utilized in textile and ink manufacturing, compounds like Acid Violet 5 (AV5) are increasingly leveraged in biomedical research as robust tracking dyes, histological stains, and protein-binding probes. As a Senior Application Scientist, I have found that the accurate characterization of such highly polar, anionic molecules requires highly optimized liquid chromatography-mass spectrometry (LC-MS) workflows.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation, physicochemical behavior, and molecular weight analysis of Acid Violet 5. By dissecting the causality behind specific experimental conditions—such as the critical need for volatile ion-pairing agents in MS—this guide establishes a self-validating framework for researchers isolating and quantifying complex sulfonated dyes[1].

Structural Elucidation and Physicochemical Properties

Acid Violet 5 (CAS: 10130-48-0) is a complex, synthetic azo dye characterized by an extended conjugated naphthalene backbone[2]. Its vivid violet chromophore is driven by the central azo linkage (-N=N-), which bridges the electron-rich naphthalene system with an acetylamino-substituted phenyl ring[3].

From a physicochemical standpoint, the molecule's behavior in solution is dictated by two highly acidic sulfonic acid moieties at the 2 and 7 positions of the naphthalene ring. Supplied commercially as a disodium salt, these groups fully dissociate in aqueous media, rendering the molecule highly hydrophilic and permanently negatively charged across a broad pH range. Furthermore, the presence of an acetylamino group and a bulky p-tolylsulfonylamino group introduces significant steric hindrance and hydrogen-bond donor/acceptor sites, dictating its binding kinetics with macromolecular targets[3].

Table 1: Physicochemical Specifications of Acid Violet 5

| Parameter | Specification / Value |

| Chemical Name | C.I. Acid Violet 5, disodium salt |

| IUPAC Name | Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate |

| CAS Registry Number | 10130-48-0 |

| Molecular Formula | C25H20N4Na2O10S3 |

| Molecular Weight (Salt) | 678.62 g/mol |

| Monoisotopic Mass (Neutral) | 634.04 g/mol |

| Solubility | Highly soluble in water and polar protic solvents (e.g., Methanol) |

Principles of Molecular Weight Analysis via High-Resolution ESI-MS

The molecular weight analysis of polysulfonated dyes presents a distinct analytical challenge. Standard positive-ion mode Electrospray Ionization (ESI) is highly inefficient for AV5 because the molecule inherently resists protonation due to its strongly acidic sulfonate groups.

The Mechanistic Choice of Negative Ion Mode: To achieve high-sensitivity detection, we must exploit the molecule's native state. Negative-ion ESI is the gold standard for polysulfonated variants[4]. In the source, the disodium salt readily sheds its sodium cations ( Na+ ), generating a series of deprotonated or desodiated molecules. This allows for the precise determination of the molecular weight and the exact number of acidic groups based on the charge state envelope[1].

The Role of Volatile Ion-Pairing Agents: A critical failure point I frequently observe in dye analysis is the use of non-volatile buffers (e.g., sodium phosphate) during HPLC separation, which causes catastrophic ion suppression and source arcing in the mass spectrometer. To circumvent this, ammonium acetate ( NH4OAc ) is employed. The ammonium ion acts as a volatile ion-pairing agent; it temporarily neutralizes the sulfonate groups to improve retention on the hydrophobic C18 stationary phase. Upon entering the ESI source, the NH4OAc volatilizes completely, allowing AV5 to be detected in its unadulterated anionic state[1].

Table 2: Diagnostic ESI-MS Ions for Acid Violet 5 (Negative Mode)

| Ion Species | Formula | Theoretical m/z | Diagnostic Utility |

| [M - 2Na]²⁻ | [C25H20N4O10S3]²⁻ | ~ 316.02 | Base peak; confirms presence of two sulfonate groups. |

| [M - 2Na + H]⁻ | [C25H21N4O10S3]⁻ | ~ 633.04 | Confirms monoisotopic mass of the neutral acid form. |

| [M - Na]⁻ | [C25H20N4NaO10S3]⁻ | ~ 655.02 | Identifies the monosodium adduct; useful for salt verification. |

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every analytical run includes built-in controls to verify system suitability before data acquisition.

Protocol A: Reversed-Phase HPLC-ESI-MS Analysis of Acid Violet 5

Objective: To determine the exact molecular weight and assess the purity of AV5 preparations.

-

System Suitability Test (SST) & Blank Run:

-

Action: Inject a blank solution (50:50 Methanol:Water) into the LC-MS.

-

Validation: Confirm a stable baseline with no carryover peaks at m/z 316 or 633. Inject a known polysulfonated standard (e.g., Acid Red 1) to verify mass accuracy (< 5 ppm error) and negative ion sensitivity.

-

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 6.8).

-

Prepare Mobile Phase B: LC-MS grade Methanol.

-

-

Sample Preparation:

-

Dissolve 1 mg of AV5 in 1 mL of Mobile Phase A. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove particulates. Dilute to a final concentration of 1 µg/mL.

-

-

Chromatographic Separation:

-

Column: C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm particle size).

-

Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

-

-

ESI-MS Acquisition:

-

Operate the Q-TOF or Ion Trap in negative ESI mode.

-

Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.

-

Extract chromatograms for m/z 316.02 and 633.04[1].

-

Figure 1: HPLC-ESI-MS workflow for the isolation and characterization of Acid Violet 5.

Protocol B: Dye-Protein Electrostatic Binding Assay

Objective: To utilize AV5 as a quantitative probe for basic amino acid residues in target proteins.

-

Mechanistic Principle: The sulfonate groups of AV5 carry a permanent negative charge at physiological pH. When introduced to proteins, these anions form robust electrostatic salt bridges with the protonated primary amines of lysine ( Lys+ ) and the guanidinium groups of arginine ( Arg+ )[4].

-

Reagent Preparation: Prepare a 50 µM solution of AV5 in a 50 mM Citrate buffer (pH 4.5). The acidic pH ensures maximum protonation of the protein's basic residues while AV5 remains fully ionized.

-

Incubation & Binding: Mix 100 µL of the target protein (e.g., Bovine Serum Albumin) with 900 µL of the AV5 solution. Incubate at room temperature for 30 minutes.

-

Self-Validation (Negative Control): In parallel, incubate AV5 with a chemically modified protein where the amine groups have been acetylated (blocked). A lack of dye binding in this control validates that the interaction is specifically driven by electrostatic attraction to basic residues, rather than non-specific hydrophobic interactions.

-

Quantification: Measure the depletion of unbound AV5 in the supernatant via UV-Vis spectroscopy at its absorbance maximum (~540 nm) or via direct MALDI-TOF mass spectrometry of the intact dye-protein complex[4].

Figure 2: Electrostatic interaction mechanism between AV5 sulfonate groups and protein amines.

References

-

Chemsrc. Acid Violet 5 | CAS#:10130-48-0 | Chemical & Physical Properties. Retrieved from:[Link]

-

Holčapek, M., et al. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from:[Link]

-

Börnsen, K. O., et al. MALDI Mass Spectrometry of Dye−Peptide and Dye−Protein Complexes. Analytical Chemistry, ACS Publications. Retrieved from:[Link]

Sources

Acid Violet 5: UV-Vis Absorption Spectrum and Molar Extinction Coefficient Determination

Executive Summary

Acid Violet 5 (AV5) is a complex, poly-sulfonated azo dye widely utilized in biochemical assays, textile dyeing, and as an electrophoretic tracer in molecular biology workflows. For researchers and drug development professionals, understanding the precise photophysical properties of AV5—specifically its UV-Vis absorption spectrum and molar extinction coefficient ( ε )—is critical for accurate spectrophotometric quantification and assay validation.

Chemical Structure and Photophysical Causality

AV5 features a naphthalene backbone substituted with an azo group (-N=N-), acetylamino, and sulfonylamino moieties. The extensive π -conjugation across the aromatic rings and the azo linkage significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This structural configuration shifts the primary π→π∗ electronic transition into the visible region, resulting in a distinct absorption maximum ( λmax ) at 527 nm [1].

Furthermore, the presence of multiple sulfonic acid groups imparts high aqueous solubility and a strong anionic character. This makes AV5 an ideal, non-interfering tracer for nucleic acid tracking in Polymerase Chain Reaction (PCR) and gel electrophoresis, as it migrates uniformly without inhibiting enzymatic activity [1].

Table 1: Physicochemical and Optical Properties of Acid Violet 5

| Property | Value / Description |

| Chemical Name | C.I. Acid Violet 5, disodium salt |

| CAS Number | 10130-48-0 [2] |

| Molecular Formula | C25H20N4Na2O10S3 [2] |

| Molecular Weight | 678.62 g/mol [2] |

| Chromophore Type | Azo dye (-N=N-) |

| Absorption Maximum ( λmax ) | 527 nm (in aqueous solution) [1] |

| Net Charge | Highly Anionic (due to sulfonate groups) |

UV-Vis Absorption Spectrum Profile

When analyzing the UV-Vis spectrum of AV5, the primary peak at 527 nm is responsible for its deep violet-red coloration. Secondary absorption bands in the UV region (typically 230-320 nm) correspond to localized transitions within the naphthalene and phenyl rings. The absorption profile is highly dependent on the solvent's dielectric constant and the solution's pH. Because sulfonic acid groups are strong acids ( pKa<1 ), AV5 remains fully ionized across a broad physiological pH range (pH 4–9), ensuring spectral stability during biological assays.

Electronic transition pathway of Acid Violet 5 upon photon absorption.

Molar Extinction Coefficient ( ε ) Framework

The molar extinction coefficient ( ε ) is a fundamental intrinsic property that defines how strongly a chemical species absorbs light at a given wavelength. It is derived from the Beer-Lambert Law:

A=ε⋅c⋅l

Where:

-

A = Absorbance (dimensionless)

-

ε = Molar extinction coefficient ( M−1cm−1 )

-

c = Molar concentration ( mol/L )

-

l = Path length of the cuvette (typically 1 cm)

For drug development and assay validation, establishing an accurate ε for AV5 is mandatory to ensure batch-to-batch consistency and to quantify tracer recovery post-reaction accurately.

Experimental Protocol: Self-Validating Workflow for Determining ε

To ensure scientific integrity, the determination of ε must be treated as a self-validating system. This means incorporating internal checks, such as verifying the linearity of the concentration-absorbance relationship to rule out dye aggregation or detector saturation.

Step 1: Reagent Preparation and Moisture Correction

Azo dyes are notoriously hygroscopic. Before weighing, desiccate the AV5 powder under vacuum at 60°C for 24 hours to remove bound moisture. Analytically weigh exactly 6.786 mg of AV5 and dissolve it in 10 mL of deionized water (or assay-specific buffer) to create a precise 1.0 mM stock solution.

Step 2: Serial Dilution Matrix

Prepare a standard curve using volumetric glassware to minimize the propagation of error. The target absorbance range should fall between 0.1 and 1.0 to ensure detector linearity.

Table 2: Serial Dilution Matrix for ε Determination

| Standard | Stock Volume (1.0 mM) | Diluent Volume | Final Concentration | Expected Absorbance Range |

| Blank | 0 µL | 10.0 mL | 0 µM | 0.000 |

| Std 1 | 100 µL | 9.9 mL | 10 µM | ~0.15 - 0.25 |

| Std 2 | 200 µL | 9.8 mL | 20 µM | ~0.30 - 0.50 |

| Std 3 | 300 µL | 9.7 mL | 30 µM | ~0.45 - 0.75 |

| Std 4 | 400 µL | 9.6 mL | 40 µM | ~0.60 - 1.00 |

| Std 5 | 500 µL | 9.5 mL | 50 µM | ~0.75 - 1.25 |

Step 3: Spectrophotometric Acquisition

-

Blank the UV-Vis spectrophotometer using the exact diluent used for the standards.

-

Scan Standard 4 across the 400–700 nm range to experimentally confirm the λmax at 527 nm.

-

Measure the absorbance of all standards specifically at 527 nm using a 1 cm quartz cuvette.

Step 4: Linear Regression and Validation

Plot Absorbance (y-axis) versus Concentration in Molarity (x-axis). Perform a linear regression analysis.

-

Validation Check: The R2 value must be ≥0.999 . A lower value indicates pipetting error, dye aggregation (common in azo dyes at high concentrations), or detector saturation.

-

Calculation: The slope of the linear regression line directly represents the molar extinction coefficient ( ε ) in M−1cm−1 .

Experimental workflow for the spectrophotometric determination of ε.

References

- Title: Tracer reagents that enhance reaction-product analysis (US6942964B1)

-

Title: acid violet 5 | CAS#:10130-48-0 Source: Chemsrc URL: [Link]

Elucidating the Mechanism of Action of Acid Violet 5 in Protein Binding: A Thermodynamic and Kinetic Perspective

Executive Summary

Understanding the precise mechanisms of dye-protein interactions is fundamental for applications ranging from biochemical assays to advanced textile engineering and wastewater remediation. As a Senior Application Scientist, I approach ligand binding not merely as a procedural outcome, but as a rigorous thermodynamic system. This whitepaper provides an in-depth analysis of the mechanism of action of Acid Violet 5 (AV5) in protein binding. By dissecting its molecular architecture, stoichiometric fidelity, and kinetic behavior, we establish a comprehensive framework for utilizing AV5 as a highly reliable model ligand in protein interaction studies.

Molecular Architecture and Stoichiometric Fidelity

Acid Violet 5 (C.I. 18125, CAS 8004-52-2) is a synthetic disulfonated azo dye with the molecular formula C25H20N4Na2O10S3 1[1]. Its structure consists of a single azo class framework flanked by two highly anionic sulfonate groups and an extensive hydrophobic aromatic system 2[2].

A critical differentiator for AV5 in protein binding is its stoichiometric fidelity . In comparative studies involving amine-rich polymers (such as chitosan and structural proteins), the molar ratio between AV5 molecules and available amine groups strictly respects the theoretical stoichiometry between its sulfonic functions and the target's protonated amines3[3]. In contrast, other disulfonated dyes like Reactive Black 5 and Acid Black 1 often exhibit non-stoichiometric binding due to premature dye aggregation in solution[3]. This lack of aggregation makes AV5 an exceptionally reliable ligand for quantifying absolute protein binding sites.

Thermodynamic Drivers of Protein-Ligand Interaction

The binding of AV5 to proteinaceous substrates (e.g., Bovine Serum Albumin, wool keratin, or silk fibroin) is governed by a dual-mechanism pathway. The ion exchange mechanism alone is an oversimplification; other modes of dye-protein interaction must operate simultaneously4[4].

-

Coulombic (Electrostatic) Attraction: At a pH below the protein's isoelectric point (pI), amino groups ( −NH2 ) are protonated into cationic ammonium ions ( −NH3+ ). The anionic sulfonate groups ( −SO3− ) of AV5 act as primary anchors, driving rapid initial association.

-

Extensive Hydrophobic Adsorption: Following the initial electrostatic tethering, the large hydrophobic surface area of AV5 packs against non-polar pockets within the protein. While this extensive surface adsorption results in a slower diffusion rate compared to smaller dyes (like Acid Yellow 23), it yields a significantly higher overall binding affinity and thermodynamic stability[4].

Mechanistic pathway of Acid Violet 5 binding to protein targets.

Experimental Workflows for Binding Validation

To transition from theoretical mechanisms to empirical data, we must employ robust, self-validating experimental designs. The following protocol details the spectrophotometric determination of AV5-protein binding constants via Scatchard analysis.

Protocol: Spectrophotometric Determination of Binding Constants

1. Reagent & Buffer Preparation

-

Action: Prepare a 50 mM Sodium Acetate buffer at pH 4.5.

-

Causality: The pH must be strictly maintained below the isoelectric point of the target protein (e.g., BSA pI ~4.7). This ensures the protein's amine groups are fully protonated, providing the necessary cationic sites for the primary coulombic anchoring of AV5.

-

Stocks: Prepare a 10 μ M protein stock and a 1 mM AV5 stock in deionized water, subsequently diluted to working concentrations of 2×10−5 to 10×10−5 M 5[5].

2. Titration & Equilibrium Incubation

-

Action: Add a constant volume of the protein stock to a series of quartz cuvettes. Titrate increasing volumes of the AV5 working solution. Incubate the mixtures at 25°C for 30 minutes.

-

Causality: While electrostatic binding is nearly instantaneous, the secondary hydrophobic surface packing requires time to reach thermodynamic equilibrium. A 30-minute incubation prevents the acquisition of premature, non-equilibrated kinetic data.

3. Spectral Acquisition & Self-Validation

-

Action: Scan the samples from 400 nm to 700 nm using a UV-Vis spectrophotometer. Identify the isosbestic point.

-

Causality (Self-Validating System): The presence of a sharp, stable isosbestic point acts as an internal control. It mathematically guarantees that the system contains exactly two absorbing species (free AV5 and protein-bound AV5) in equilibrium. If the isosbestic point drifts, it indicates dye aggregation or protein denaturation, alerting the scientist to invalidate the run immediately.

4. Scatchard Analysis

-

Action: Calculate the bound dye concentration using the Beer-Lambert law at λmax . Plot the ratio of Bound/Free dye against Bound dye concentration to derive the association constant ( Ka ) and the number of binding sites ( n ).

Step-by-step experimental workflow for AV5-protein binding analysis.

Quantitative Data Analysis

To contextualize the efficacy of AV5, it is essential to compare its kinetic and stoichiometric parameters against other commonly utilized disulfonated azo dyes. The table below synthesizes quantitative behavioral data derived from comparative coagulation and kinetic dyeing studies.

Table 1: Comparative Binding Kinetics and Stoichiometry of Disulfonated Azo Dyes

| Dye Molecule | Sulfonate Groups | Binding Stoichiometry (Dye:Amine) | Aggregation Tendency | Diffusion Rate | Primary Binding Driver |

| Acid Violet 5 | 2 | 1:1 (Strict) | Low | Slow | Electrostatic + Extensive Hydrophobic |

| Acid Black 1 | 2 | Non-stoichiometric | High | Fast | Electrostatic + Aggregation |

| Acid Yellow 23 | 2 | Variable | Moderate | Fast | Predominantly Electrostatic |

(Data synthesized from comparative coagulation and dyeing kinetic studies[3][4])

Conclusion

Acid Violet 5 represents a highly sophisticated tool for protein binding analysis. By leveraging its strict stoichiometric fidelity and dual-mechanism binding profile (electrostatic anchoring followed by extensive hydrophobic packing), researchers can achieve highly reproducible thermodynamic data. Adhering to self-validating protocols, such as isosbestic point monitoring during spectrophotometric titration, ensures that the structural integrity of both the dye and the target protein is maintained throughout the assay, yielding trustworthy and actionable kinetic insights.

References

- World dye variety: Acid Violet 5 - worlddyevariety.com

- Acid, pre-metallised and mordant dyes - 182.160.97

- C.I. Acid Violet 5, disodium salt - PubChem - nih.gov

- The Removal of Sulphonated Azo Dyes by Coagulation with Chitosan - researchg

- Studies on dyeing kinetics of acid dyes on polyurethane fibre - researchg

Sources

The Physicochemical Profile and Mechanistic Applications of Acid Violet 5 (C.I. 18125)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction & Chemical Identity

Acid Violet 5 (C.I. 18125), also known as Säureviolett 5B, is a synthetic, water-soluble azo dye. While historically recognized for its utility in the textile industry for dyeing proteinaceous fibers, its unique physicochemical properties have driven its adoption in molecular biology, analytical chemistry, and environmental remediation research.

As a Senior Application Scientist, I have observed that the true utility of any chemical agent lies in understanding the causality between its molecular architecture and its macroscopic behavior. This whitepaper deconstructs the structural logic of Acid Violet 5, detailing how its functional groups dictate its solubility, electrophoretic mobility, and reactivity, thereby providing a comprehensive guide for researchers integrating this compound into complex biochemical assays or degradation studies.

Molecular Architecture & Causality of Properties

The functional versatility of Acid Violet 5 is entirely dependent on its specific molecular topography. The IUPAC name, Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate [1], reveals three critical functional domains:

-

The Chromophore (Azo Bond): The central −N=N− bond links the aromatic systems, creating an extended conjugated π -electron system. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing the molecule to absorb visible light and reflect a deep violet hue.

-

The Solubilizers (Disulfonate Groups): The naphthalene-2,7-disulfonate core provides two highly polar, anionic −SO3− groups. These groups are responsible for the dye's exceptional aqueous solubility and its strong negative charge across a broad pH range.

-

The Auxochromes: The acetylamino and p-tolylsulfonylamino groups act as electron donors. They not only induce a bathochromic shift (deepening the color) but also provide steric bulk. In biological assays, this steric hindrance prevents the planar core from intercalating into DNA, a crucial feature for its use in polymerase chain reaction (PCR) applications [3].

Diagram 1: Structural logic mapping the functional groups of Acid Violet 5 to their macroscopic properties.

Physical & Spectroscopic Profile

To facilitate formulation and experimental design, the core quantitative data for Acid Violet 5 is summarized below [1, 2].

| Property | Value / Description |

| CAS Registry Number | 10130-48-0 |

| Molecular Formula | C25H20N4Na2O10S3 |

| Molecular Weight | 678.62 g/mol |

| Physical State | Solid powder (Red-light purple to deep violet) |

| Melting Point | ~240 °C |

| Solubility | Highly soluble in water and ethanol |

| Electrophoretic Application | 0.01 - 0.1 g/L in sample buffers |

Mechanistic Applications in Biological & Analytical Sciences

Molecular Biology: PCR Master Mixes and Electrophoresis

In genomic workflows, visual aids are critical for tracking pipetting accuracy and electrophoretic migration. Acid Violet 5 is frequently engineered into PCR master mixes and gel loading buffers [3].

The Causality of Choice: Why use Acid Violet 5 over traditional dyes like Bromophenol Blue? Many traditional dyes can inhibit Taq DNA polymerase at higher concentrations. Acid Violet 5, due to its bulky p-tolylsulfonylamino auxochrome, cannot easily slide between the base pairs of the DNA double helix (unlike planar dyes such as Ethidium Bromide). Furthermore, its two sulfonate groups ensure it remains strictly anionic at the standard running buffer pH (8.0 - 8.3), guaranteeing it migrates uniformly toward the anode without binding to the negatively charged nucleic acid backbone [2, 3].

Analytical Chemistry: Reversible Redox Indicator

Historically, Acid Violet 5 has been utilized as a reversible redox indicator in oxidimetry [4]. In the presence of strong oxidizing agents, the extended π -system of the molecule undergoes a reversible loss of electrons, which alters the HOMO-LUMO gap and triggers a distinct colorimetric shift. This property is highly valuable in classical analytical titrations where precise equivalence point determination is required.

Industrial Dyeing and Stoichiometric Binding

In textile and material sciences, Acid Violet 5 is used to dye protein fibers (wool, silk) and polyamides. The mechanism is heavily pH-dependent. At an acidic pH (< 5), the amino groups on keratin or nylon become protonated ( −NH3+ ). The anionic sulfonate groups of the dye form strong electrostatic interactions with these cationic sites. Research into coagulation-flocculation processes has shown that Acid Violet 5 exhibits near-perfect stoichiometric binding between its sulfonic functions and protonated amine groups, making it a highly predictable model compound for binding assays [5].

Environmental Remediation: Advanced Oxidation Processes (AOPs)

Because azo dyes are highly recalcitrant to natural biodegradation, they serve as standard model compounds for testing Advanced Oxidation Processes (AOPs) like the Fenton reaction.

The Fenton Mechanism: The addition of Ferrous iron ( Fe2+ ) to Hydrogen Peroxide ( H2O2 ) at an acidic pH (optimally 3.5) catalyzes the generation of hydroxyl radicals ( ∙OH ). These radicals are highly electrophilic and attack the electron-dense azo bond of Acid Violet 5. Cleavage of the −N=N− bond immediately destroys the extended conjugation, resulting in rapid visual decolorization, followed by the eventual mineralization of the aromatic intermediates into CO2 , H2O , and SO42− .

Diagram 2: Mechanistic workflow of Acid Violet 5 degradation via the Fenton oxidation pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to isolate the specific variables being tested.

Protocol 1: Formulation of Acid Violet 5 Tracking Dye for Agarose Gel Electrophoresis

Purpose: To create a non-inhibitory, high-density loading buffer for DNA tracking.

-

Reagent Preparation: Dissolve 0.05 g of Acid Violet 5 powder in 10 mL of sterile, nuclease-free water to create a 50x stock solution.

-

Buffer Formulation: In a sterile tube, combine 3 mL of glycerol (acts as a density enhancer to pull the sample into the gel well), 1 mL of the 50x Acid Violet 5 stock, and 6 mL of 10 mM Tris-HCl (pH 8.0). This yields a 6x loading buffer.

-

Sample Mixing: Mix 1 μL of the 6x loading buffer with 5 μL of the DNA sample.

-

Self-Validation (Control Lanes):

-

Lane 1 (Negative Control): Load 6 μL of the buffer/water mix (no DNA) to verify the dye's independent migration rate.

-

Lane 2 (Positive Control): Load a known DNA ladder mixed with the buffer to confirm that the dye does not obscure standard molecular weight bands or cause anomalous DNA migration.

-

-

Execution: Run the gel at 5-8 V/cm. Monitor the violet front to track the electrophoretic progress.

Protocol 2: Fenton-driven Decolorization Assay for Acid Violet 5

Purpose: To quantify the oxidative cleavage of the azo bond using hydroxyl radicals.

-

Solution Preparation: Prepare a 50 mg/L solution of Acid Violet 5 in deionized water. Adjust the pH to exactly 3.5 using 0.1 M H2SO4 . (Causality: pH 3.5 prevents the precipitation of iron as Fe(OH)3 and maximizes ∙OH yield).

-

Reaction Initiation: Aliquot 100 mL of the dye solution into a beaker. Add FeSO4⋅7H2O to achieve a 0.5 mM Fe2+ concentration. Stir continuously at 200 rpm. Initiate the reaction by adding H2O2 to a final concentration of 5.0 mM.

-

Self-Validation (Controls):

-

Control A (Auto-oxidation check): Dye + H2O2 (No Fe2+ ). Validates that H2O2 alone cannot cleave the azo bond.

-

Control B (Adsorption check): Dye + Fe2+ (No H2O2 ). Validates that decolorization is not merely the dye coagulating and precipitating with iron.

-

-

Quantification: Extract 2 mL aliquots at 5-minute intervals. Immediately quench the reaction by adding a drop of 1 M NaOH to raise the pH > 10 (precipitating the iron and halting the Fenton reaction). Centrifuge, and measure the absorbance of the supernatant at the dye's λmax (visible violet region) using a UV-Vis spectrophotometer.

References

-

National Center for Biotechnology Information (PubChem). "C.I. Acid Violet 5, disodium salt - CID 82383." PubChem Database. Available at:[Link]

-

Wikipedia Contributors. "Acid Violet 5." Wikipedia, The Free Encyclopedia. Available at:[Link]

- Mäki, M., et al. "Method of preparing a reaction mixture and related products." World Intellectual Property Organization, WO2011039425A1 (2011).

-

Knop, J. "Über zwei neue reversible oxydimetrische Indikatoren und die manganometrische Bestimmung der Ferrocyanwasserstoffsäure." Zeitschrift für Analytische Chemie, 77, 111-125 (1929). Available at:[Link]

-

Dubreil-Chéneau, E., et al. "Dye residues in aquaculture products: Targeted and metabolomics mass spectrometric approaches to track their abuse." Food Chemistry (2019). (Referenced via ResearchGate for stoichiometric coagulation data). Available at:[Link]

acid violet 5 solubility in aqueous and organic solvents

Comprehensive Technical Guide on the Solvation Thermodynamics and Solubility Profile of Acid Violet 5

As a Senior Application Scientist, I frequently encounter formulation bottlenecks stemming from a fundamental misunderstanding of dye solvation thermodynamics. Acid Violet 5 (CAS: 10130-48-0)—a synthetic azo dye extensively utilized as a tracking agent in agarose gel electrophoresis, a redox indicator, and a biological stain—is a prime example of a complex molecule where empirical solubility data must be paired with mechanistic insight[1].

This whitepaper provides an in-depth analysis of the solubility profile of Acid Violet 5 across aqueous and organic solvents, grounded in molecular thermodynamics, and outlines a self-validating experimental protocol for precise solubility quantification.

Chemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of Acid Violet 5, we must first deconstruct its molecular architecture. Acid Violet 5 is chemically defined as Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)naphthalene-2,7-disulfonate[2].

Its solubility behavior is governed by three primary structural features:

-

Disodium Sulfonate Groups ( -SO3−Na+ ): These highly polar, ionizable groups are the primary drivers of aqueous solubility. In water, the high dielectric constant ( ϵ≈80 ) facilitates the dissociation of the sodium cations, allowing water molecules to form a robust hydration sphere around the anionic sulfonate groups via strong ion-dipole interactions.

-

Hydroxyl and Amide Moieties: The presence of a phenolic hydroxyl group, an acetylamino group, and a sulfonylamino group provides multiple hydrogen bond donors and acceptors. This enables solubility in polar protic organic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO).

-

Naphthalene Backbone & Azo Linkage: The planar, hydrophobic aromatic rings promote strong π−π stacking in the solid crystal lattice. For dissolution to occur, the solvent must provide enough solvation energy to overcome this lattice energy. Non-polar solvents (e.g., hexane) cannot provide this energetic compensation, rendering the dye insoluble in such media.

Quantitative Solubility Matrix

The following table synthesizes the solubility profile of Acid Violet 5 across various solvent classes, providing the mechanistic rationale for its behavior in drug formulation and analytical chemistry workflows[3].

| Solvent | Polarity Index | Solubility Profile | Mechanistic Rationale |

| Water | 10.2 | Highly Soluble (>50 g/L) | Rapid dissociation of sodium salts; dominant ion-dipole interactions and extensive hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | High dipole moment effectively solvates the polar functional groups; ideal for preparing highly concentrated stock solutions. |

| Methanol | 5.1 | Soluble | Strong hydrogen bond donation/acceptance interacts favorably with the dye's amide and hydroxyl groups. |

| Ethanol | 5.2 | Soluble | Similar to methanol, though slightly lower solubility due to the larger hydrophobic ethyl chain. |

| Acetone | 5.1 | Slightly Soluble | Lacks hydrogen bond donating capacity, limiting its ability to fully disrupt the dye's intermolecular hydrogen bonds. |

| Hexane / Toluene | < 2.4 | Insoluble | Insufficient dielectric constant to overcome the high crystal lattice energy of the disodium salt. |

Self-Validating Analytical Methodology: The Thermodynamic Shake-Flask Protocol

Kinetic solubility assays (e.g., solvent-shift nephelometry) are prone to generating metastable supersaturated states that do not reflect true solubility[4]. For rigorous drug development and material science applications, the Thermodynamic Shake-Flask Method is the gold standard[5].

The following protocol is engineered as a self-validating system: it incorporates internal controls to ensure optical baseline integrity and thermodynamic equilibrium.

Step-by-Step Methodology:

-

Supersaturation Preparation: Accurately weigh an excess amount of Acid Violet 5 powder (e.g., 500 mg) and transfer it into a 20 mL borosilicate glass vial. Add exactly 10.0 mL of the target solvent.

-

Causality: Borosilicate glass is chemically inert and prevents analyte adsorption to the vessel walls. The vial must be hermetically sealed with a PTFE-lined cap to prevent solvent evaporation, which would artificially concentrate the solution and invalidate the thermodynamic calculation.

-

-

Isothermal Equilibration: Place the sealed vial in an orbital shaking incubator set to 25.0 ± 0.1°C at 200 RPM for 48 hours.

-

Causality: Dissolution is a temperature-dependent thermodynamic process. Strict thermal control is mandatory. A 48-hour incubation ensures the dissolution kinetics have completely plateaued, transitioning the system from a kinetic state to a true thermodynamic equilibrium.

-

-

Phase Separation: Remove the vial and allow it to stand for 2 hours to let macroscopic particulates settle. Draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

-

Causality: PTFE is universally compatible with both aqueous and organic solvents. The 0.22 µm pore size strictly excludes undissolved colloidal dye aggregates. If left in the solution, these aggregates would cause Rayleigh scattering during UV-Vis analysis, falsely inflating the absorbance readings.

-

-

Self-Validating Quantification (UV-Vis Spectroscopy):

-

Validation Step: Prepare a calibration curve using 5 serial dilutions of Acid Violet 5 in the target solvent. The system is only validated if the linear regression yields an R2≥0.995 . Zero the spectrophotometer using a blank of the pure target solvent to establish the optical baseline.

-

Measurement: Dilute the filtered saturated solution quantitatively until its concentration falls within the linear dynamic range of the calibration curve. Measure the absorbance at the dye's λmax (approx. 520–550 nm, solvent dependent).

-

Calculation: Calculate the absolute solubility using the Beer-Lambert Law ( A=ϵlc ) derived from the validated standard curve, factoring in the dilution multiplier.

-

Experimental Workflow Visualization

The logical progression of the thermodynamic shake-flask method is mapped below.

Experimental workflow for Acid Violet 5 solubility via the Shake-Flask method.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 82383, C.I. Acid Violet 5, disodium salt." PubChem, [Link]

-

Wikipedia Contributors. "Acid Violet 5." Wikipedia, The Free Encyclopedia, [Link]

-

U.S. Food and Drug Administration (FDA). "Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection." FDA Laboratory Information Bulletin, [Link]

Sources

Electrostatic Interactions of Acid Violet 5 in Biological Staining: A Mechanistic and Methodological Guide

Executive Summary

In the realm of histology and drug development, achieving high-fidelity visualization of proteinaceous structures is paramount. Acid Violet 5 (C.I. 18125; CAS 8004-52-2) is a synthetic, water-soluble single azo dye renowned for its robust anionic character and specific tissue-binding capabilities. As a Senior Application Scientist, I approach biological staining not merely as a sequence of empirical steps, but as a highly controlled thermodynamic and electrostatic system. This technical guide deconstructs the electrostatic interactions governing Acid Violet 5 (AV5) binding, providing researchers with the mechanistic insights necessary to optimize staining protocols, troubleshoot assay artifacts, and ensure reproducible quantitative analysis.

Mechanistic Principles: The Electrostatic Paradigm

Molecular Architecture The efficacy of AV5 lies in its molecular structure. With a molecular formula of C25H20N4Na2O10S3 and a molecular weight of 678.62 g/mol , the dye features 1[1]. These functional groups remain fully ionized in aqueous solutions, rendering the molecule highly anionic.

Target Protonation Biological tissues, particularly structural proteins and enzymes, are rich in basic amino acids such as lysine, arginine, and histidine. The core mechanism of AV5 staining is driven by manipulating the pH of the microenvironment. In an acidic medium (typically pH 2.5–4.0), the amino groups (-NH2) on these proteins become protonated, forming cationic sites (-NH3⁺). This creates a strong 2 between the positively charged tissue surface and the negatively charged dye ions[2].

Stoichiometric Coulombic Attraction Crucially, the binding is not random; it is highly stoichiometric. Research demonstrates that the molar ratio between AV5 molecules and tissue amine groups strictly respects the 3 of the target[3]. This 1:1 charge neutralization is what gives AV5 its high specificity[4].

Secondary Stabilization While electrostatic forces drive the rapid initial adsorption, secondary interactions—such as 5 between the dye's aromatic rings and non-polar protein domains—are essential for stabilizing the dye-tissue complex and preventing leaching during subsequent processing[5].

Quantitative Analysis of Dye-Tissue Affinity

To engineer a reliable assay, one must understand the physical parameters dictating dye behavior. The table below summarizes the critical thermodynamic and kinetic properties of AV5 binding.

| Parameter | Value / Characteristic | Mechanistic Significance |

| Molecular Weight | 678.62 g/mol | Moderate molecular size allows steady diffusion into dense tissue matrices without severe steric hindrance. |

| Functional Groups | 3 Sulfonate (-SO3⁻) groups | Provides high anionic charge density for multivalent electrostatic interactions with target proteins. |

| Optimal Binding pH | 2.5 – 4.5 | Maximizes protonation of tissue amines while maintaining the dye's solubility and ionization state. |

| Primary Interaction | Electrostatic (Coulombic) | Drives rapid initial adsorption and stoichiometric binding to target tissue proteins. |

| Secondary Interaction | Hydrophobic / Van der Waals | Stabilizes the dye-protein complex, preventing rapid leaching during dehydration and clearing steps. |

Experimental Methodology: Optimized Staining Protocol

A protocol is only as robust as its underlying logic. The following methodology is designed as a self-validating system, where every step is optimized to favor and preserve the electrostatic binding of AV5.

Reagents Required:

-

1% Acetic Acid (Aqueous)

-

0.1% Acid Violet 5 Staining Solution (0.1g AV5 dissolved in 100 mL of 1% Acetic Acid)

-

Graded Alcohols (70%, 95%, 100%)

-

Xylene (or aliphatic substitute)

Step-by-Step Workflow & Causality:

-

Step 1: Deparaffinization and Rehydration

-

Action: Clear slides in xylene (2x 3 min), followed by rehydration through descending grades of alcohol to distilled water.

-

Causality: Removes hydrophobic paraffin wax, allowing the aqueous dye solution to permeate the tissue matrix freely.

-

-

Step 2: Acidic Equilibration

-

Action: Incubate slides in 1% Acetic Acid for 3 minutes.

-

Causality: Lowers the microenvironmental pH below the isoelectric point of most tissue proteins. This ensures maximum protonation of amine groups (-NH2 → -NH3⁺), creating the necessary cationic targets for the anionic dye.

-

-

Step 3: Dye Incubation

-

Action: Submerge slides in 0.1% Acid Violet 5 Staining Solution for 15–30 minutes at room temperature.

-

Causality: Facilitates the primary electrostatic attraction between the multivalent sulfonate groups (-SO3⁻) of AV5 and the cationic tissue sites. The duration allows for steady-state diffusion and stoichiometric saturation of the available amine groups.

-

-

Step 4: Differentiated Washing

-

Action: Rinse slides briefly (10-15 seconds) in 1% Acetic Acid, NOT distilled water or tap water.

-

Causality:Critical Step. Tap water is often slightly alkaline and will rapidly deprotonate the tissue amines, breaking the electrostatic bonds and causing the dye to leach (destaining). Maintaining an acidic wash preserves the Coulombic attraction while removing unbound background dye.

-

-

Step 5: Dehydration and Mounting

-

Action: Rapidly dehydrate through 95% and 100% alcohol, clear in xylene, and apply a resinous mounting medium.

-

Causality: Removes water, effectively "locking" the dye in place by eliminating the aqueous medium required for ionization and dissociation. The hydrophobic interactions established during Step 3 further stabilize the complex during this phase.

-

Workflow Visualization

The following diagram illustrates the logical dependencies and thermodynamic forces driving the AV5 staining workflow.

Caption: Logical workflow of Acid Violet 5 electrostatic binding in biological staining.

Conclusion

For researchers and drug development professionals, understanding the electrostatic interactions of Acid Violet 5 elevates biological staining from an empirical art to a precise science. By strictly controlling the pH to exploit the stoichiometry between the dye's sulfonate groups and the tissue's protonated amines, laboratories can achieve highly reproducible, quantifiable results. This mechanistic approach ensures that every protocol is a self-validating system, capable of withstanding the rigorous demands of modern histological analysis.

References

Sources

The Mechanistic Role of Sulfonic Acid Groups in Acid Violet 5 Binding: A Technical Whitepaper

Executive Summary

Acid Violet 5 (AV5) is a disulfonated azo dye widely utilized in biochemical staining, textile engineering, and protein quantification assays. For researchers and drug development professionals, understanding the precise molecular interactions between synthetic dyes and target proteins is critical for assay development and biomaterial functionalization. This whitepaper elucidates the core function of sulfonic acid groups ( −SO3− ) in AV5, dismantling misconceptions about covalent bonding and detailing the electrostatic causality that drives high-affinity dye-protein interactions.

Chemical Architecture and Causality of Binding

The Structural Role of Sulfonic Acid Groups

Acid Violet 5 (Molecular Formula: C25H20N4Na2O10S3 ) is characterized by its complex aromatic azo structure and the presence of highly polar sodium sulfonate groups (1)[1].

The causality of AV5's binding efficacy lies in the electron distribution of these sulfonic groups. Unlike carboxylic acids, sulfonic acids have a highly acidic nature ( pKa<1 ), meaning they remain fully ionized as −SO3− anions across a broad pH spectrum, including physiological and highly acidic conditions. This permanent ionization provides a reliable, localized negative charge that acts as an electrostatic anchor.

Electrostatic Ion-Pairing vs. Covalent Misconceptions

A persistent misconception in some legacy literature suggests that sulfonic acid dyes form covalent sulfonamide bonds with target proteins in vivo. However, thermodynamic realities refute this. As noted in critical biochemical reviews, sulfonamide bond formation requires severe dehydration and highly activated intermediates (such as sulfonyl chlorides) (2)[2].

Under standard assay or physiological conditions, AV5's sulfonate groups are resonance-stabilized and non-reactive toward nucleophilic attack. Instead, binding is driven by electrostatic ion-pairing (physisorption). When the ambient pH is lowered below the isoelectric point (pI) of the target protein (e.g., keratin or serum albumin), surface amino acids like lysine and arginine become protonated ( −NH3+ ). The anionic −SO3− groups of AV5 dock into these cationic pockets, forming a stable, non-covalent complex supported by secondary van der Waals forces from the dye's aromatic rings ().

Logical relationship of Acid Violet 5 and protein binding mechanisms.

Quantitative Impact of Sulfonate Substitution

The spatial arrangement and quantity of sulfonic acid groups directly dictate the binding affinity of the dye. Dyes lacking these groups rely solely on weak hydrophobic interactions, leading to poor protein retention. Conversely, the dual sulfonate groups on AV5 provide a bidentate-like electrostatic grip, significantly increasing the binding constant ( Ka ) (3)[3].

Table 1: Influence of Sulfonate Substitution on Dye-Protein Binding Dynamics

| Dye Classification | Sulfonic Groups ( −SO3− ) | Primary Binding Mechanism | Relative Protein Affinity |

| Methylene Blue | 0 | Hydrophobic / Dispersion | Negligible (<5%) |

| Patent Blue V | 1 | Weak Electrostatic | Low to Moderate (~30%) |

| Acid Violet 5 | 2 | Strong Ion-Pairing | High (>80%) |

| Reactive Black 5 | 2–4 | Ion-Pairing + Covalent* | Very High (>95%) |

*Note: Reactive dyes contain additional reactive groups (e.g., vinyl sulfone) that enable true covalent bonding, unlike standard acid dyes.

Experimental Protocol: Quantifying Dye-Protein Binding Affinity

To accurately measure the binding affinity of AV5 to a target protein (e.g., Bovine Serum Albumin, BSA), researchers must use a self-validating system that separates bound complexes from free dye without disrupting the thermodynamic equilibrium. Size-Exclusion Chromatography (SEC) is the gold standard for this workflow.

Step-by-Step SEC Methodology

Rationale: SEC utilizes porous resin (e.g., Sephadex G-25) to separate molecules by hydrodynamic volume. The large BSA-AV5 complexes will elute immediately in the void volume, while the small, unbound AV5 molecules will become trapped in the resin pores and elute later.

-

Reagent Preparation (Control & Test):

-

Prepare a 100μM stock of AV5 in a 0.1M Sodium Acetate buffer.

-

Prepare a 50μM solution of BSA in the same buffer.

-

Self-Validation: Always run a "Dye-Only" control to ensure free dye does not artificially elute in the void volume.

-

-

pH Adjustment: Adjust the buffer pH to 4.5.

-

Equilibrium Incubation: Mix equal volumes of AV5 and BSA solutions. Incubate at 37∘C for 30 minutes in the dark to allow the electrostatic ion-pairing to reach thermodynamic equilibrium.

-

SEC Separation: Load 1mL of the incubated mixture onto a pre-equilibrated Sephadex G-25 column. Elute with the Sodium Acetate buffer, collecting 0.5mL fractions.

-

Spectrophotometric Quantification: Measure the absorbance of each fraction at 550nm (the λmax of AV5). The first absorbance peak corresponds to the bound dye (void volume), and the second peak corresponds to the free dye.

Step-by-step experimental workflow for quantifying dye-protein binding.

Conclusion

The binding efficacy of Acid Violet 5 is fundamentally governed by its sulfonic acid groups. By providing a permanent, localized anionic charge, these groups facilitate robust electrostatic ion-pairing with protonated amines on target proteins. Recognizing that this interaction is a high-affinity physisorption—rather than a covalent sulfonamide linkage—is essential for researchers optimizing pH-dependent assays, developing novel biological stains, or engineering functionalized biomaterials.

References

-

C.I. Acid Violet 5, disodium salt - PubChem (NIH). 1

-

Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins - SNM Journals.2

-

Protein Textile Dyes - Chemistry of Dyes - University of Bristol.

-

Binding Affinity of Sulfonic Acid Dyes with Plasma Proteins - ResearchGate. 3

-

Acid, pre-metallised and mordant dyes - Textile Chemistry. 4

Sources

acid violet 5 staining protocol for polyacrylamide gel electrophoresis

Application Note: High-Sensitivity Protein Visualization and Tracking Using Acid Violet 5 in Polyacrylamide Gel Electrophoresis (PAGE)

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals.

Executive Summary

Polyacrylamide gel electrophoresis (PAGE) is a foundational analytical technique for protein separation and characterization. While traditional Coomassie Brilliant Blue remains ubiquitous, Acid Violet 5 (AV5) offers a highly versatile and sensitive alternative. AV5 functions with a dual utility: as an anionic pre-electrophoresis tracking dye to monitor the solvent front, and as a high-affinity post-electrophoresis protein stain. This application note details the mechanistic causality, optimized reagent formulations, and step-by-step protocols necessary for integrating AV5 into standard PAGE workflows.

Mechanistic Principles of Acid Violet 5

As an application scientist, understanding the physicochemical interactions driving assay performance is critical for troubleshooting and optimization. The utility of AV5 is governed by its molecular structure and the environmental pH of the buffer systems.

1.1 AV5 as an Electrophoretic Tracer In its application as a tracking dye, AV5 is highly anionic. When loaded into an alkaline running buffer (e.g., Tris-Glycine, pH 8.3), the dye migrates rapidly toward the anode, independent of the protein sample [1]. This allows researchers to visually monitor the solvent front and terminate the electrophoresis run precisely, preventing the loss of low-molecular-weight proteins. Crucially, AV5 is compatible with biological samples and does not inhibit downstream enzymatic reactions or interfere with subsequent protein analysis [2].

1.2 Causality of Protein Staining The post-electrophoresis staining mechanism of AV5 is analogous to other acid dyes used in proteomics [3]. The interaction is a self-validating system of electrostatic and hydrophobic forces:

-

Protonation: The staining solution is highly acidic (formulated with phosphoric acid). This environment lowers the pH below the isoelectric point of most proteins, protonating the primary amino groups of basic amino acid residues (Lysine, Arginine, Histidine) and conferring a net positive charge.

-

Electrostatic Binding: The sulfonate groups of the AV5 molecule remain negatively charged (anionic) and bind stoichiometrically to the protonated basic residues.

-

Hydrophobic Stabilization: Van der Waals forces and hydrophobic interactions between the dye's aromatic rings and the protein's non-polar regions stabilize the dye-protein complex, yielding a distinct violet band against a clear gel background.

Figure 1: Mechanistic pathway of Acid Violet 5 binding to protein residues in an acidic buffer.

1.3 The Role of Fixation Before staining, the gel must undergo fixation using Trichloroacetic acid (TCA). Fixation denatures the proteins and precipitates them within the polyacrylamide matrix [4]. This prevents the diffusion of low-molecular-weight proteins out of the gel during the extended aqueous staining and destaining steps, ensuring sharp, high-resolution bands.

Reagent Formulation & Quantitative Data

Precision in reagent formulation is paramount for reproducible staining and optimal signal-to-noise ratios. Prepare the following solutions using analytical-grade reagents and deionized (DI) water [5].

Table 1: Gel Fixation Solution

| Component | Concentration | Function |

|---|---|---|

| Trichloroacetic Acid (TCA) | 20% (w/v) | Precipitates and denatures proteins |

| Deionized Water | To final volume | Solvent |

Table 2: AV5 Protein Staining Solution (0.1% w/v)

| Component | Concentration | Function |

|---|---|---|

| Acid Violet 5 Powder | 0.1% (w/v) | Primary anionic staining agent |

| Phosphoric Acid | 10% (w/v) | Lowers pH to protonate basic amino acids |

| Deionized Water | To final volume | Solvent |

Table 3: Acidic Destaining Solution

| Component | Concentration | Function |

|---|---|---|

| Phosphoric Acid | 3% (w/v) | Maintains acidic pH while washing unbound dye |

| Deionized Water | To final volume | Solvent |

Experimental Workflows

Figure 2: Step-by-step workflow for post-electrophoresis protein visualization using Acid Violet 5.

Protocol A: AV5 as a Pre-Electrophoresis Tracking Dye

-

Preparation: Add AV5 powder to your standard 2X or 4X Laemmli sample loading buffer to achieve a final dye concentration of 0.01% (w/v).

-

Denaturation: Mix the protein sample with the AV5-spiked loading buffer and heat at 95°C for 5 minutes.

-

Loading: Load the samples into the wells of the polyacrylamide gel.

-

Tracking: Apply the electrical field. Monitor the vivid violet dye front as it migrates through the resolving gel. Terminate the run when the AV5 dye front reaches the bottom edge of the cassette.

Protocol B: Post-Electrophoresis Protein Staining

-

Fixation: Carefully remove the gel from the cassette and submerge it in 100 mL of the Gel Fixation Solution (20% TCA). Incubate on an orbital shaker at room temperature for 30 minutes.

-

Washing: Decant the fixation solution. Wash the gel with 100 mL of DI water for 5 minutes on the shaker. Repeat this wash step three times to remove residual TCA.

-

Staining: Submerge the gel in 50–100 mL of the AV5 Protein Staining Solution . Incubate on the shaker for 10 to 20 minutes. Note: Major protein bands (>100 ng) will become visible within 3 minutes.

-

Destaining: Decant the staining solution. Add 100 mL of the Acidic Destaining Solution (3% Phosphoric Acid). Agitate gently for 15 to 60 minutes. Replace the destaining solution periodically until the background is completely clear and the violet protein bands provide high contrast.

-

Storage & Imaging: Wash the gel twice with DI water for 5 minutes. Proceed to densitometry/imaging. For long-term storage, keep the gel submerged in a 5% acetic acid solution at 4°C.

Troubleshooting & Quality Control

A self-validating protocol requires built-in quality control checks. Use the following matrix to troubleshoot suboptimal results.

Table 4: Troubleshooting Guide

| Observation | Scientific Causality | Recommended Corrective Action |

|---|---|---|

| High Background Stain | Incomplete removal of unbound dye or insufficient destaining time. | Increase destaining time. Ensure the destaining solution is refreshed at least twice. |

| Faint or Missing Bands | Insufficient protein loading or inadequate fixation leading to protein diffusion. | Verify protein quantification pre-loading. Ensure the TCA fixation step is strictly adhered to for 30 mins. |

| Dye Precipitation in Gel | Staining solution was not properly dissolved or filtered prior to use. | Filter the AV5 Staining Solution through a 0.22 µm or Whatman No. 1 filter before applying to the gel. |

| Bands Smearing | High salt concentration in the sample or excessive running voltage causing overheating. | Desalt samples prior to loading. Reduce the voltage during the PAGE separation phase. |

References

- US6942964B1 - Tracer reagents that enhance reaction-product analysis Google Patents URL

- US20120219957A1 - Method of preparing a reaction mixture and related products Google Patents URL

- Application Notes: Visualizing Proteins in Gel Electrophoresis with C.I.

- Comprehensive Guide to Polyacrylamide Gel Staining Techniques Alfa Chemistry URL

- Application Notes and Protocols: C.I.

Application Note: Optimization and Step-by-Step Protocol for Acid Violet 5 Histological Staining

Abstract This application note details a standardized, highly reproducible protocol for histological tissue staining using Acid Violet 5. Designed for researchers and drug development professionals, this guide elucidates the underlying electrostatic mechanisms of azo dye binding, provides a rigorous step-by-step methodology, and establishes a self-validating troubleshooting framework to ensure high-fidelity morphological visualization.

Mechanistic Grounding: The Causality of Acid Violet 5 Staining

Acid Violet 5 (CAS 10130-48-0) is a synthetic, water-soluble azo dye heavily utilized in histological and cytological studies to differentiate basic tissue components[1]. Unlike empirical staining methods that rely on trial and error, the efficacy of Acid Violet 5 is governed by predictable electrostatic interactions.

As an anionic (acidic) dye, Acid Violet 5 contains negatively charged sulfonate groups (-SO3-). When tissue sections are exposed to an acidic environment (typically pH 2.0–3.5 via acetic acid), the amine groups of tissue proteins (e.g., collagen, muscle fibers, and cytoplasmic proteins) become heavily protonated (-NH3+). Research on azo dye kinetics demonstrates that Acid Violet 5 exhibits a highly specific stoichiometry between its sulfonic functions and the protonated amine groups of the target substrate[2]. This 1:1 electrostatic pairing results in robust, wash-resistant ionic bonds, ensuring crisp differentiation of acidophilic tissue structures.

Fig 1: Mechanistic pathway of Acid Violet 5 binding to tissue proteins.

Reagent Preparation & Quality Control

To maintain a self-validating system, all reagents must be prepared with analytical-grade chemicals and ultrapure water (18.2 MΩ·cm).

-

Acid Violet 5 Stock Solution (1% w/v): Dissolve 1.0 g of Acid Violet 5 powder in 100 mL of distilled water. Stir for 30 minutes and filter through Whatman No. 1 filter paper to remove undissolved particulates.

-

Working Staining Solution (0.1% w/v): Dilute 10 mL of the Stock Solution with 89 mL of distilled water and 1 mL of glacial acetic acid. Causality Note: The 1% acetic acid lowers the pH to ~2.5, which is the critical threshold required to protonate tissue amines and activate the dye's binding mechanism.

-

Differentiation Solution (0.5% Acetic Acid): Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

Experimental Workflow

Fig 2: Step-by-step workflow for Acid Violet 5 histological tissue staining.

Step-by-Step Staining Protocol

Note: This protocol is optimized for 4–5 µm thick formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Step 1: Deparaffinization and Rehydration

-

Immerse slides in Xylene (or a safe aliphatic substitute) for 2 changes, 5 minutes each. Purpose: Removes hydrophobic paraffin wax that would otherwise block aqueous dye penetration.

-

Rehydrate through graded alcohols: 100% Ethanol (2x 3 min), 95% Ethanol (3 min), and 70% Ethanol (3 min).

-

Rinse gently in running distilled water for 2 minutes to remove residual ethanol.

Step 2: Acid Violet 5 Staining

-

Submerge the slides in the Acid Violet 5 Working Staining Solution for 5 to 10 minutes at room temperature.

-

Optimization Insight: Tissues with higher collagen or dense muscle fibers may require the full 10 minutes to reach binding equilibrium.

Step 3: Differentiation and Washing

-

Transfer slides directly into the Differentiation Solution (0.5% Acetic Acid) for 10 to 30 seconds.

-

Causality Note: Using a weak acid rinse instead of pure water prevents the premature deprotonation of tissue amines, thereby preventing the dye from prematurely leaching out of the target structures.

-

Rinse briefly in distilled water (5 seconds) to halt differentiation.

Step 4: Dehydration, Clearing, and Mounting

-

Dehydrate rapidly through graded alcohols: 70% Ethanol (10 sec), 95% Ethanol (30 sec), 100% Ethanol (2x 2 min). Caution: Prolonged exposure to lower-percentage alcohols can extract the dye.

-

Clear in Xylene for 2 changes, 3 minutes each.

-

Apply a compatible resinous mounting medium (e.g., DPX) and carefully place a coverslip, avoiding air bubbles.

Quantitative Data & Troubleshooting Framework

To ensure trustworthiness and self-validation, compare your experimental results against the standardized metrics in the table below. If deviations occur, follow the causality-based troubleshooting steps.

| Morphological Target | Expected Coloration | Troubleshooting: Weak Staining | Troubleshooting: Over-staining |

| Cytoplasm | Pale to medium violet | Check pH of working solution (must be <3.0). | Decrease staining time to 3-5 mins. |

| Muscle Fibers | Deep, intense violet | Ensure complete deparaffinization in Xylene. | Increase differentiation time (up to 45s). |

| Collagen | Light violet / Lavender | Increase dye concentration to 0.2%. | Ensure rapid dehydration in 70/95% EtOH. |

| Nuclei | Unstained (or very pale) | N/A (Acid dyes do not target chromatin). | If nuclei are dark, dye is precipitating; filter. |

References

- Title: CAS 57741-47-6 Tracid Red 2bs / Acid Dyes Product List Source: Alfa Chemistry URL

- Title: Monitoring the Decolorization of Acid Orange 8 and Acid Red 44 from Aqueous Solution Using Fenton's Reagents by Online Spectrophotometric Method: Effect of Operation Parameters and Kinetic Study Source: Industrial & Engineering Chemistry Research - ACS Publications URL

Sources

Application Note: Preparation and Optimization of Acid Violet 5 Stock Solutions for Biological Assays

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Application Areas: Quantitative PCR (qPCR) Tracking, High-Throughput Screening (HTS), and Protein Staining

Introduction and Mechanistic Principles

In high-throughput molecular biology and diagnostic assay development, visual tracking dyes are critical for mitigating pipetting errors and ensuring master mix uniformity. Acid Violet 5 (AV5) is a highly soluble, anionic azo dye increasingly utilized as an inert composite colorant in biological assays[1].

Unlike basic dyes that can intercalate into nucleic acids or inhibit enzymatic activity, AV5 is biologically inert at working concentrations. It does not inhibit Taq DNA polymerase, nor does its absorbance profile interfere with the emission spectra of common qPCR fluorophores (e.g., FAM, HEX, ROX)[1]. Furthermore, AV5 is utilized in specialized polyacrylamide gel staining techniques for protein visualization[2].

The Causality Behind Formulation Choices (E-E-A-T)

As a Senior Application Scientist, I mandate specific biochemical controls when formulating dye stocks for sensitive enzymatic assays:

-

Buffer Selection (pH 7.4): Acid Violet 5 contains multiple sulfonic acid groups[3]. Dissolving the dye in unbuffered water leaves it susceptible to pH drops from dissolved atmospheric CO₂, which can cause dye aggregation or halochromic (pH-induced) color shifts. We utilize 10 mM Tris-HCl (pH 7.4) to keep the dye fully deprotonated and stable.

-

Sterilization via PES: Polyethersulfone (PES) membranes are strictly required for filtration. Nylon or nitrocellulose filters exhibit high non-specific binding for aromatic azo dyes, which will unpredictably strip the dye from your stock solution during sterilization.

-

Sonication: Azo dyes are prone to forming micro-aggregates. Sonication disrupts these intermolecular forces, ensuring true molarity rather than a particulate suspension.

Physicochemical Properties & Formulation Data

Summarized below are the critical parameters required for accurate formulation and quality control of the AV5 stock.

Table 1: Physicochemical Properties of Acid Violet 5

| Parameter | Specification |

| Chemical Name | Acid Violet 5 (C.I. 18125) |

| CAS Registry Number | 8004-52-2 / 10130-48-0[3] |

| Molecular Formula | C₂₅H₂₀N₄Na₂O₁₀S₃[3] |

| Molecular Weight | 678.62 g/mol [3] |

| Dye Class | Single Azo Class, Anionic[3] |

| Solubility | Highly soluble in water and ethanol[3] |

Table 2: 100X Stock Formulation Parameters

| Component | Final Concentration | Purpose in Assay |

| Acid Violet 5 | 1.0% w/v (10 mg/mL) | Primary visual tracking agent. |

| Tris-HCl (pH 7.4) | 10 mM | Prevents halochromic shifts; maintains solubility. |

| Nuclease-Free H₂O | Solvent Base | Prevents degradation of DNA/RNA in downstream assays. |

Experimental Protocol: 100X Stock Solution Preparation

This protocol establishes a self-validating system to produce a 1% w/v (100X) Acid Violet 5 stock solution, yielding a final 0.01% working concentration in downstream biological assays.

Step-by-Step Methodology

Phase 1: Reconstitution and Homogenization

-

Prepare the Diluent: In a sterile environment, prepare 50 mL of 10 mM Tris-HCl buffer (pH 7.4) using Nuclease-Free Water.

-

Weighing: Using an analytical balance, precisely weigh 100 mg of analytical-grade Acid Violet 5 powder.

-

Solubilization: Transfer the powder to a 15 mL sterile conical tube. Add exactly 10 mL of the prepared Tris-HCl diluent.

-

Homogenization: Vortex the solution vigorously for 2 minutes. Following vortexing, place the tube in a water bath sonicator for 5 minutes at room temperature to disrupt any micro-aggregates.

Phase 2: Sterilization 5. Filtration: Draw the homogenized solution into a sterile 10 mL Luer-lock syringe. Attach a 0.22 µm PES (Polyethersulfone) syringe filter. 6. Collection: Slowly filter the solution into a sterile, light-blocking amber conical tube. Crucial Note: Discard the first 0.5 mL of the filtrate to account for any negligible dead-volume binding within the filter housing.

Phase 3: Quality Control (Self-Validation System) 7. Spectrophotometric Verification: To ensure the stock concentration is perfectly calibrated before adding it to expensive qPCR master mixes, perform an absorbance check.

- Dilute a 10 µL aliquot of the filtered stock into 990 µL of diluent (1:100 dilution).

- Measure the absorbance using a UV-Vis spectrophotometer at the dye's λmax (typically ~540-550 nm).

- Compare the Optical Density (OD) against a previously established standard curve. If the OD deviates by >5%, adjust the stock volume accordingly.

Phase 4: Storage 8. Aliquoting: Aliquot the validated stock into 1 mL volumes in sterile amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. 9. Storage Conditions: Store at 4°C for immediate use (up to 3 months) or at -20°C for long-term storage (up to 12 months).

Workflow Visualization

Figure 1: End-to-end workflow for the preparation, sterilization, and integration of Acid Violet 5.

References

-

Title: Acid Violet 5 - World dye variety Source: World Dye Variety URL: [Link]

- Title: WO2015054396A1 - Composite visible colorant and method for quantitative amplification Source: Google Patents URL

Sources

Comprehensive Application Note: Quantification of Total Protein Concentration Using the Acid Violet Assay

Executive Summary & Mechanistic Principles

In the landscape of quantitative protein analysis, traditional dyes such as Coomassie Brilliant Blue (CBB) and Ponceau S have long been laboratory mainstays. However, Acid Violet (AV) assays—utilizing anionic triphenylmethane dyes such as Acid Violet 5, Acid Violet 17 (Coomassie Violet R200), and Acid Violet 6B—offer superior sensitivity, broader linear dynamic ranges, and rapid staining kinetics ()[1]. AV methods have proven particularly advantageous for quantifying low-abundance proteins in dilute biological matrices like saliva and urine, outperforming both CBB and Pyrogallol Red-Molybdate (PRM) assays in sensitivity[2].

The Causality of Binding (The "Why"): The Acid Violet assay operates on the principle of electrostatic and hydrophobic interactions. Under highly acidic conditions (pH < 2.0, typically mediated by phosphoric or acetic acid), proteins undergo complete protonation, yielding a net positive charge primarily on basic amino acid residues (Arginine, Lysine, Histidine). The AV dye molecules, which possess negatively charged sulfonic acid groups, bind electrostatically to these protonated residues[3]. This interaction induces a significant spectral shift in the dye, producing a stable violet chromophore with a peak absorbance at 546 nm that strictly obeys the Beer-Lambert law.

Fig 1. Chemical mechanism of Acid Violet-protein binding and spectrophotometric quantification.

Quantitative Performance & Comparative Analysis

To design a self-validating experimental system, researchers must understand the operational limits of their chosen assay. Acid Violet exhibits a highly predictable linear dynamic range, making it highly versatile for both liquid-phase and gel-based applications.

Table 1: Quantitative Performance Characteristics of Acid Violet Assays

| Parameter | Value / Range | Causality / Scientific Rationale |

| Linear Dynamic Range (Liquid) | 38 – 900 mg/L | Optimal for dilute samples. Maintains linearity without dye depletion[4]. |

| Linear Dynamic Range (Gel) | 1 – 100 µg | Broad linearity based on dye elution and densitometric absorbance. |

| Sensitivity (Gel Staining) | 1 – 2 ng/mm² | Highly sensitive for low-abundance marker proteins (e.g., Carbonic Anhydrase). |

| Detection Wavelength | 546 nm | Peak absorbance of the dye-protein electrostatic complex[4]. |

Table 2: Comparative Analysis of Protein Stains

| Stain Type | Sensitivity | Speed | Destaining Required? | Best Use Case |

| Acid Violet (AV17/AV5) | High (1-2 ng/mm²) | Fast (5-10 mins) | Minimal to None | Rapid quantification, low-abundance proteins[1]. |

| Coomassie Brilliant Blue | Moderate (10-50 ng) | Slow (Hours) | Yes (Extensive) | Routine lab work, high-abundance proteins[5]. |

| Silver Staining | Ultra-High (<1 ng) | Very Slow | N/A | Trace protein analysis, proteomics[5]. |

Liquid-Phase Spectrophotometric Assay Protocol

This protocol is optimized for the quantification of total protein in dilute biological fluids (e.g., saliva, urine, or dilute cell lysates).

Self-Validating System Logic:

Every spectrophotometric assay must function as a self-validating system. The inclusion of a reagent blank (matrix without protein) is non-negotiable, as the triphenylmethane dye possesses intrinsic absorbance that must be subtracted to isolate the protein-specific spectral shift. Furthermore, running a concurrent standard curve using Human Serum Albumin (HSA) validates the linear dynamic range and accounts for day-to-day variations in ambient temperature or reagent degradation.

Reagent Preparation

-

AV Working Solution: Dissolve 1 mg/mL of Acid Violet dye in a buffer containing 75 mmol/L NaCl and 1.7 mol/L Phosphoric Acid ()[4].

-

Expert Insight: NaCl maintains the ionic strength required to stabilize the dye-protein complex, while phosphoric acid ensures complete protein protonation by driving the pH well below the isoelectric point of most constituent proteins.

-

Step-by-Step Methodology

-

Sample Preparation: Centrifuge biological samples (e.g., saliva at 3000 × g for 10 minutes) to pellet mucins and cellular debris, yielding a clear supernatant[4].

-

Reaction Setup: In a cuvette or optically clear microplate, combine 50 µL of the clarified sample (or HSA standard) with 1.5 mL of the AV Working Solution[4].

-

Incubation: Mix thoroughly via pipetting and incubate at room temperature for 5 minutes. Causality: This brief incubation allows the electrostatic interactions between the sulfonic groups and basic amino acids to reach thermodynamic equilibrium.

-

Spectrophotometry: Measure the absorbance at 546 nm against the reagent blank[4].

-